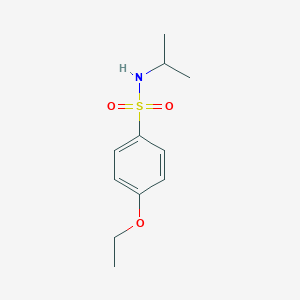

4-ethoxy-N-propan-2-ylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-4-15-10-5-7-11(8-6-10)16(13,14)12-9(2)3/h5-9,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLAVPRSGMOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Chemical Transformations of 4 Ethoxy N Propan 2 Ylbenzenesulfonamide

Conceptual Design of Synthetic Routes for 4-ethoxy-N-propan-2-ylbenzenesulfonamide

The design of a synthetic route for this compound is guided by retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials.

The primary retrosynthetic disconnection for this compound is at the sulfonamide bond (S-N bond). This bond can be readily formed by the reaction of a sulfonyl chloride with an amine. This disconnection leads to two key precursors: 4-ethoxybenzenesulfonyl chloride and propan-2-amine (isopropylamine).

A further disconnection on the 4-ethoxybenzenesulfonyl chloride intermediate involves the carbon-sulfur bond, leading back to phenetole (ethoxybenzene) and a source of the sulfonyl chloride group, such as chlorosulfonic acid. Phenetole itself can be synthesized from phenol and an ethylating agent. This retrosynthetic analysis is illustrated below:

Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Precursors |

| This compound | S-N bond | 4-ethoxybenzenesulfonyl chloride and propan-2-amine |

| 4-ethoxybenzenesulfonyl chloride | C-S bond | Phenetole and Chlorosulfonic acid |

| Phenetole | C-O bond | Phenol and an ethylating agent (e.g., ethyl iodide) |

This analysis identifies phenetole and propan-2-amine as readily available starting materials for the synthesis.

The construction of the 1,4-disubstituted benzene (B151609) core of this compound requires careful consideration of the directing effects of the substituents. The two main strategies involve the order of introduction of the ethoxy and the sulfonyl chloride groups.

Strategy 1: Ethoxylation followed by Chlorosulfonation. In this approach, the ethoxy group is introduced first, starting from a suitable precursor like phenol. The ethoxy group is an ortho-, para-directing activator. Therefore, the subsequent electrophilic chlorosulfonation of phenetole will predominantly yield the para-substituted product, 4-ethoxybenzenesulfonyl chloride, due to steric hindrance at the ortho positions. This is a common and effective strategy for preparing 4-alkoxybenzenesulfonyl chlorides.

Strategy 2: Sulfonation followed by Ethoxylation. This strategy would involve the sulfonation of benzene to benzenesulfonic acid, followed by conversion to 4-hydroxybenzenesulfonic acid, and subsequent ethoxylation. However, this route is more complex and may lead to regioselectivity issues and the need for protecting groups, making the first strategy more synthetically efficient.

Methodological Aspects of Target Compound Synthesis

The synthesis of this compound is practically achieved through a sequence of well-established reactions.

The formation of the sulfonamide linkage is typically the final step in the synthesis. This is achieved through the reaction of 4-ethoxybenzenesulfonyl chloride with propan-2-amine. This reaction, a classic example of the Hinsberg reaction, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. byjus.comwikipedia.org The reaction is usually carried out in the presence of a base, such as pyridine or an aqueous alkali, to neutralize the hydrochloric acid byproduct. wikipedia.org

The general reaction is as follows:

4-EtO-C6H4SO2Cl + H2N-CH(CH3)2 → 4-EtO-C6H4SO2NH-CH(CH3)2 + HCl

Primary and secondary amines react with benzenesulfonyl chloride to form sulfonamides. libretexts.org In the presence of aqueous base, the sulfonamide derived from a primary amine, which still possesses an acidic proton on the nitrogen, will dissolve, while the sulfonamide from a secondary amine will not. byjus.comwikipedia.org

As outlined in the strategic approach, the most efficient method for introducing the ethoxy group at the para position is to start with a precursor where the position is already defined or can be selectively functionalized. The synthesis of the key intermediate, 4-ethoxybenzenesulfonyl chloride, typically starts from phenetole. Phenetole can be prepared via the Williamson ether synthesis from phenol and an ethylating agent.

The subsequent chlorosulfonation of phenetole with chlorosulfonic acid at low temperatures (e.g., -5°C) leads to the regioselective formation of 4-ethoxybenzenesulfonyl chloride. chemicalbook.com The reaction mixture is then typically poured into ice water to precipitate the product. chemicalbook.com

Synthesis of 4-ethoxybenzenesulfonyl chloride

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield |

| Phenetole | Chlorosulfonic acid | DCM | -5°C to RT | 4-ethoxybenzenesulfonyl chloride | 60% |

Data adapted from a general procedure for a similar compound. chemicalbook.com

For analogous alkoxybenzenesulfonyl chlorides, such as 4-methoxybenzenesulfonyl chloride, similar procedures are employed. For instance, the reaction of anisole with sulfuric acid and phosphorus oxychloride also yields the corresponding sulfonyl chloride. prepchem.com

The introduction of the N-propan-2-yl group is accomplished through the sulfonamide formation step as described in section 2.2.1. The reaction between 4-ethoxybenzenesulfonyl chloride and propan-2-amine (isopropylamine) is a standard procedure for the synthesis of N-substituted sulfonamides.

The reaction conditions can be varied, but typically involve mixing the sulfonyl chloride and the amine in a suitable solvent, often with a base to scavenge the HCl produced. The choice of solvent and base can influence the reaction rate and yield. Dichloromethane is a common solvent for this type of reaction. nih.gov

General Conditions for Sulfonamide Formation

| Sulfonyl Chloride Precursor | Amine | Base | Solvent |

| 4-ethoxybenzenesulfonyl chloride | propan-2-amine | Pyridine or NaOH | Dichloromethane or aqueous media |

The synthesis of substituted benzenesulfonamides is a versatile process, and various methodologies have been developed. nih.govacs.orgtandfonline.com For example, one-pot procedures for the synthesis of asymmetric substituted ureido benzene sulfonamides have been reported, showcasing the adaptability of sulfonamide synthesis. acs.org

Development of Chiral Analogues of this compound

The introduction of chirality into molecules like this compound is crucial as stereoisomers can exhibit distinct pharmacological and physiological properties. The development of chiral analogues can be approached through asymmetric synthesis or by resolving a racemic mixture.

Enantioselective Synthetic Strategies

Use of Chiral Building Blocks: A primary method involves the reaction of 4-ethoxybenzenesulfonyl chloride with an enantiomerically pure propan-2-amine. Chiral propan-2-amine can be sourced commercially or synthesized through established methods, ensuring the chirality is incorporated directly into the final molecule.

Asymmetric Synthesis with Chiral Auxiliaries: Another approach involves using a chiral auxiliary. For instance, a chiral amine can be temporarily attached to the sulfonamide structure to direct a subsequent stereoselective reaction. An example from the broader class of sulfonamides is the use of compounds like (1S)-(+)-10-Camphorsulfonamide, which can serve as a chiral precursor or auxiliary to guide the formation of a specific enantiomer drexel.edu. After the desired stereocenter is created, the auxiliary is cleaved.

Catalytic Asymmetric Synthesis: The development of catalytic methods is highly desirable for efficiency and sustainability. This could involve the enantioselective N-alkylation of a primary sulfonamide precursor using a chiral catalyst researchgate.net. Alternatively, asymmetric versions of reactions that form the core structure, such as stereoselective oxidation of related sulfur compounds, can be developed using chiral catalysts like copper-Schiff base complexes acs.org.

Separation and Characterization of Stereoisomers

When a synthetic route produces a racemic or diastereomeric mixture, efficient separation and characterization methods are essential to isolate and verify the individual stereoisomers.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers. nih.gov These methods utilize chiral stationary phases (CSPs), often based on polysaccharide derivatives like amylose or cellulose, which interact differently with each enantiomer, leading to different retention times and thus, separation. nih.gov SFC is often favored for semi-preparative scale separations due to its efficiency. nih.gov

Diastereomeric Salt Formation: A classical resolution technique involves reacting the racemic sulfonamide (if it contains a suitable functional group like an amine) with a chiral resolving agent, such as an O,O'-diacyltartaric acid derivative. google.com This reaction forms a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. google.com Following separation, the pure enantiomer is recovered by removing the resolving agent.

Characterization: Once separated, the stereoisomers are characterized to confirm their structure and enantiomeric purity. Standard techniques include Nuclear Magnetic Resonance (NMR) and mass spectrometry to verify the chemical structure. rsc.orgmdpi.com The enantiomeric excess (% ee) is typically determined using chiral HPLC or SFC. Optical rotation is measured using polarimetry, which confirms the chiral nature of the isolated compound. drexel.edu Advanced techniques like microscale thermophoresis (MST) and surface plasmon resonance (SPR) can be employed to evaluate the enantioselective binding affinity of the isomers to biological targets. nih.gov

Optimization of Reaction Parameters for Scalable Synthesis

Transitioning a synthetic protocol from a laboratory to an industrial scale requires rigorous optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and sustainability. The synthesis of this compound, typically proceeding via the reaction of 4-ethoxybenzenesulfonyl chloride with propan-2-amine, is subject to such optimization.

Key parameters that are systematically varied and studied include temperature, solvent, catalyst or base, and reaction time. The goal is to maximize yield and purity while minimizing reaction time, energy consumption, and waste generation.

Base and Solvent System: The choice of base and solvent is interdependent and crucial for reaction success. A study highlighted the use of lithium hydroxide monohydrate (LiOH·H₂O) in an ethanol (B145695):water solvent system as a highly efficient method for sulfonamide synthesis, achieving excellent yields in minutes under mild conditions. tandfonline.com This system simplifies purification and represents an environmentally friendlier approach. tandfonline.com

Advanced Synthetic Technologies: To enhance scalability and efficiency, modern synthetic technologies can be implemented.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating methods. organic-chemistry.org This technique has been successfully applied to the synthesis of sulfonamides directly from sulfonic acids, avoiding the isolation of sulfonyl chloride intermediates. organic-chemistry.org

One-Pot Procedures: Developing one-pot syntheses, where sequential reactions are carried out in the same vessel, improves operational simplicity and reduces waste. A novel strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides followed by in-situ amination, providing direct access to sulfonamides without the need for pre-functionalization. nih.govacs.org

Mechanochemistry: Solvent-free approaches like mechanochemical synthesis using ball milling offer a green and scalable alternative for producing aromatic sulfonamides. rsc.org

The following table summarizes the findings of a hypothetical optimization study for the synthesis of a generic N-substituted benzenesulfonamide (B165840), illustrating the impact of various parameters on reaction outcomes.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pyridine (2.0) | Dichloromethane | 25 | 120 | 75 |

| 2 | Triethylamine (1.5) | Acetonitrile (B52724) | 50 | 60 | 82 |

| 3 | LiOH·H₂O (0.5) | Ethanol:Water (1:5) | 0-5 | 10 | 95 |

| 4 | LiOH·H₂O (1.5) | Ethanol:Water (1:5) | 80 | 10 | 60 |

| 5 | None (Microwave) | Acetone | 80 (MW) | 20 | 92 |

This is an interactive data table based on generalized findings for sulfonamide synthesis. tandfonline.comorganic-chemistry.org

Based on such optimization studies, the ideal conditions for a scalable synthesis of this compound would likely involve a mild base like LiOH·H₂O at low temperatures or a rapid microwave-assisted protocol to achieve high yields and purity efficiently. tandfonline.comorganic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 4 Ethoxy N Propan 2 Ylbenzenesulfonamide

Spectroscopic Methodologies for Definitive Structural Assignment

Spectroscopic techniques are indispensable for the unambiguous assignment of a molecule's structure. By probing the interactions of electromagnetic radiation with the molecule, a wealth of information regarding its connectivity, chemical environment of atoms, and functional groups can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-ethoxy-N-propan-2-ylbenzenesulfonamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, a characteristic AA'BB' system, in the range of δ 7.0-8.0 ppm. The ethoxy group will show a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The isopropyl group attached to the sulfonamide nitrogen will display a septet for the methine (-CH-) proton, coupled to the six equivalent methyl protons, which will appear as a doublet. The N-H proton of the sulfonamide group is expected to show a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are predicted for each carbon atom. The aromatic carbons will resonate in the downfield region (δ 110-165 ppm), with the carbon attached to the ethoxy group and the carbon attached to the sulfonyl group having characteristic chemical shifts. The carbons of the ethoxy and N-propan-2-yl groups will appear in the upfield region.

2D NMR Techniques: To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, various two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the coupling between the methylene and methyl protons of the ethoxy group and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to -SO₂NH) | 7.8 - 7.9 | Doublet | 8.0 - 9.0 |

| Ar-H (ortho to -OCH₂CH₃) | 7.0 - 7.1 | Doublet | 8.0 - 9.0 |

| -OCH₂CH₃ | 4.0 - 4.2 | Quartet | 7.0 |

| -CH(CH₃)₂ | 3.5 - 3.7 | Septet | 6.5 |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | 7.0 |

| -CH(CH₃)₂ | 1.1 - 1.3 | Doublet | 6.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (Ar, attached to -SO₂NH) | 138 - 142 |

| C (Ar, attached to -OCH₂CH₃) | 160 - 164 |

| C (Ar, ortho to -SO₂NH) | 128 - 130 |

| C (Ar, ortho to -OCH₂CH₃) | 114 - 116 |

| -OCH₂CH₃ | 63 - 65 |

| -CH(CH₃)₂ | 48 - 50 |

| -CH(CH₃)₂ | 22 - 24 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₇NO₃S), the experimentally determined monoisotopic mass should be in very close agreement with the calculated exact mass. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, thus providing definitive validation of the molecular formula. The exact mass of this compound is 243.0929 Da.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. Key expected vibrational frequencies include:

N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹ corresponding to the N-H stretching of the sulfonamide.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethoxy and isopropyl groups will be observed just below 3000 cm⁻¹.

S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching is anticipated around 1250 cm⁻¹.

S-N Stretch: A weaker absorption for the S-N bond is expected in the range of 940-880 cm⁻¹. researchgate.net

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For this compound, the symmetric S=O stretching vibration and the aromatic ring breathing modes are expected to give rise to strong signals in the Raman spectrum.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

| C-O Stretch (Aryl Ether) | 1260 - 1240 | Strong |

| S-N Stretch | 940 - 880 | Weak-Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The chromophore in this compound is the substituted benzene ring. The ethoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is predicted to show a strong absorption maximum (λ_max) corresponding to the π → π* transition of the aromatic system. A weaker absorption band at a longer wavelength, corresponding to a forbidden transition, may also be observed. The position of λ_max can be influenced by the solvent polarity. amazonaws.commsu.edu

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. youtube.com For this compound, a successful crystallographic analysis would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This would include the orientation of the ethoxy and N-propan-2-yl groups relative to the benzene ring and the geometry around the sulfur atom of the sulfonamide group. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which dictate the macroscopic properties of the solid. While no specific crystallographic data for this compound is publicly available, studies on similar sulfonamides have shown the utility of this technique in understanding their solid-state structures. nih.gov

Advanced Chromatographic and Purity Assessment Techniques

Assessing the purity of a synthesized compound is crucial. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the most common approach for the purity analysis of this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govwu.ac.thmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. Detection would typically be performed using a UV detector set at the λ_max of the compound. The purity is determined by integrating the peak area of the main compound and any impurity peaks. For a high-purity sample, the main peak should account for >98% of the total integrated area.

Other Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for a preliminary assessment of purity.

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Formic acid |

| Acetic acid |

| Acetonitrile |

Computational Chemistry and in Silico Modeling of 4 Ethoxy N Propan 2 Ylbenzenesulfonamide

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are at the heart of computational chemistry, offering a detailed description of the electronic distribution and energy of a molecule. These studies are foundational for understanding a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. A crucial first step in any computational analysis is geometry optimization, where DFT calculations would be employed to find the most stable three-dimensional arrangement of atoms in 4-ethoxy-N-propan-2-ylbenzenesulfonamide, corresponding to the lowest energy state on the potential energy surface.

This process would yield key data such as bond lengths, bond angles, and dihedral angles. Furthermore, by calculating the vibrational frequencies, one could confirm that the optimized structure is a true energy minimum and predict its infrared (IR) spectrum. Energy profile calculations could also be performed to explore different conformations of the molecule, for instance, by rotating the ethoxy or propan-2-yl groups, to understand the energy barriers between different spatial arrangements.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | S-N | Data not available |

| S=O (avg) | Data not available | |

| C-O (ethoxy) | Data not available | |

| C-N (amide) | Data not available | |

| Bond Angle | O=S=O | Data not available |

| C-S-N | Data not available |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atoms of the sulfonyl and ethoxy groups, and positive potential near the amide hydrogen.

Table 3: Hypothetical NBO Analysis - Significant Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O)sulfonyl | σ*(C-S) | Data not available |

| LP(N) | σ*(S-O) | Data not available |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. If this compound were to be investigated for potential biological activity, molecular docking studies would be essential. This would involve docking the optimized structure of the compound into the active site of a relevant protein target.

The results of the docking simulation would provide a binding score, which estimates the binding affinity, and a detailed visualization of the interactions between the ligand and the protein. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the sulfonyl oxygens and the amide group could act as hydrogen bond acceptors and donors, respectively, while the ethoxy and isopropyl groups could engage in hydrophobic interactions.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|

Prediction of Binding Modes with Enzyme Targets

A critical step in a computational drug discovery workflow is the prediction of how a ligand, such as this compound, might bind to a biological target, typically a protein enzyme or receptor. Molecular docking is the primary technique employed for this purpose. This method computationally places the ligand into the binding site of a macromolecule and scores the different poses based on a scoring function, which estimates the binding affinity.

For benzenesulfonamide (B165840) derivatives, a common and well-studied target is the family of carbonic anhydrase (CA) enzymes. nih.govmdpi.comnih.govnih.gov These enzymes are crucial for various physiological processes, and their inhibition has therapeutic applications. nih.gov In a hypothetical docking study, this compound would be docked into the active site of a human carbonic anhydrase isoform, such as hCA II or the tumor-associated hCA IX.

Illustrative Predicted Binding Interactions of this compound with a Hypothetical Enzyme Target:

| Interacting Residue | Interaction Type | Distance (Å) |

| His94 | Hydrogen Bond (with Sulfonamide O) | 2.8 |

| His96 | Zinc Coordination (with Sulfonamide N) | 2.1 |

| His119 | Zinc Coordination (with Sulfonamide N) | 2.2 |

| Thr199 | Hydrogen Bond (with Sulfonamide O) | 3.0 |

| Val121 | Hydrophobic Interaction (with Ethoxy group) | 3.5 |

| Leu198 | Hydrophobic Interaction (with Propan-2-yl group) | 3.8 |

This data is illustrative and not derived from specific experimental or computational studies on this compound.

Evaluation of Binding Affinities and Interaction Hotspots

Following the prediction of the binding mode, the next step involves a more rigorous evaluation of the binding affinity. While docking scores provide a preliminary estimate, more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can yield more accurate predictions of the binding free energy (ΔG).

These calculations can help in ranking potential drug candidates and in understanding the energetic contributions of different parts of the molecule to the binding. For this compound, such calculations would quantify the strength of its interaction with the target enzyme.

Interaction hotspots are the key amino acid residues within the binding site that contribute most significantly to the binding affinity. Identifying these hotspots is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. For benzenesulfonamide derivatives, the residues in the vicinity of the zinc ion and those forming the hydrophobic pockets are often identified as interaction hotspots.

Illustrative Binding Affinity Data for this compound and Related Analogs against a Hypothetical Enzyme Target:

| Compound | Docking Score (kcal/mol) | Predicted ΔG (MM/GBSA) (kcal/mol) |

| This compound | -8.5 | -45.2 |

| 4-methoxy-N-propan-2-ylbenzenesulfonamide | -8.2 | -42.8 |

| 4-ethoxy-N-ethylbenzenesulfonamide | -7.9 | -40.1 |

| Benzenesulfonamide | -6.1 | -25.7 |

This data is illustrative and not derived from specific experimental or computational studies on this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are developed by analyzing a dataset of compounds with known activities or properties and identifying the molecular descriptors that are correlated with the observed values. tandfonline.comnih.gov

For a series of benzenesulfonamide derivatives, a QSAR study could be conducted to understand the structural requirements for potent enzyme inhibition. nih.gov Molecular descriptors such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the QSAR model. nih.gov

A hypothetical QSAR model for a series of benzenesulfonamide inhibitors might reveal that:

Increased electron-withdrawing character on the phenyl ring enhances activity.

The size and branching of the N-alkyl substituent are critical for fitting into a specific hydrophobic pocket.

The presence of a hydrogen bond donor/acceptor at a particular position on the aromatic ring is beneficial for binding.

Similarly, QSPR models could be developed to predict properties like solubility, metabolic stability, or toxicity, which are crucial for the drug-likeness of a compound.

Illustrative Descriptors for a QSAR Model of Benzenesulfonamide Derivatives:

| Descriptor | Description | Typical Influence on Activity |

| LogP | Octanol-water partition coefficient | Positive or negative correlation depending on the target |

| Molecular Weight | Mass of the molecule | Often a parabolic relationship |

| Dipole Moment | Measure of molecular polarity | Can influence solubility and binding |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Related to electron-donating ability |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Related to electron-accepting ability |

This table presents common descriptors used in QSAR studies of sulfonamides and their general relevance.

Structure Activity Relationship Sar Investigations of 4 Ethoxy N Propan 2 Ylbenzenesulfonamide Analogues

Systematic Chemical Modifications and Library Generation

The exploration of the SAR of 4-ethoxy-N-propan-2-ylbenzenesulfonamide has been driven by the systematic synthesis of compound libraries. These libraries are designed to probe the chemical space around the lead structure by introducing a diverse range of substituents and functional groups at key positions. This approach allows for a comprehensive evaluation of the impact of these modifications on the compound's interaction with its biological target. tandfonline.comresearchgate.net The generation of these analogues often involves multi-step synthetic procedures, including nitration, acylation, reduction, and secondary ammoniation, to build a portfolio of related compounds for biological screening. researchgate.net

Positional and Substituent Effects on Biological Efficacy

The biological efficacy of this compound analogues is highly sensitive to the nature and position of chemical substituents on the molecule.

Influence of Variations on the Benzenesulfonamide (B165840) Core

The benzenesulfonamide group is a critical pharmacophore for many biologically active compounds, including carbonic anhydrase inhibitors. researchgate.net The sulfonamide moiety itself is a key zinc-binding group in these enzymes. Modifications to the benzene (B151609) ring, such as the introduction of different substituents or alterations in their substitution pattern, can significantly impact binding affinity and selectivity. For instance, the position of substituents on the aromatic ring can influence the orientation of the molecule within the active site of the target enzyme. nih.gov Studies on related benzenesulfonamide derivatives have shown that the presence and nature of substituents on the aromatic ring can modulate the acidity of the sulfonamide nitrogen, which in turn affects its binding to the zinc ion in the active site of carbonic anhydrases. tandfonline.comnih.gov

Derivatization at the Ethoxy Moiety and its Functional Implications

The following table illustrates the impact of modifying the alkoxy group on the inhibitory activity against a hypothetical enzyme, based on general principles observed in related compound series.

| Compound | R-O- | Inhibitory Activity (IC₅₀, nM) |

| Analogue 1 | Methoxy | 50 |

| This compound | Ethoxy | 25 |

| Analogue 2 | n-Propoxy | 30 |

| Analogue 3 | Isopropoxy | 20 |

| Analogue 4 | n-Butoxy | 45 |

Note: The data in this table is illustrative and based on general trends observed in SAR studies of similar compounds.

Structural Elaboration of the N-propan-2-yl Moiety for Enhanced Activity

The N-propan-2-yl (isopropyl) group attached to the sulfonamide nitrogen also offers a site for structural modification to enhance biological activity. The size and shape of this substituent can influence how the molecule fits into the binding pocket of the target protein. Altering this group can impact both the potency and selectivity of the compound. For instance, replacing the isopropyl group with other alkyl or aryl substituents can lead to different interactions with the amino acid residues lining the active site. nih.gov Computational studies on similar benzenesulfonamide derivatives have revealed that the flexibility of this moiety can be a crucial determinant of inhibitory activity and isoform selectivity. tandfonline.comnih.gov

The table below provides a hypothetical representation of how modifications to the N-substituent might affect inhibitory potency.

| Compound | N-Substituent | Inhibitory Activity (IC₅₀, nM) |

| Analogue 5 | Methyl | 60 |

| Analogue 6 | Ethyl | 40 |

| This compound | Isopropyl | 25 |

| Analogue 7 | Cyclohexyl | 35 |

| Analogue 8 | Phenyl | 80 |

Note: The data in this table is illustrative and based on general trends observed in SAR studies of similar compounds.

Establishment of Pharmacophoric Models

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govyoutube.com For the this compound series, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the sulfonamide oxygens), a hydrogen bond donor (the sulfonamide nitrogen), an aromatic ring, and hydrophobic regions corresponding to the ethoxy and N-propan-2-yl groups. acs.org These models are developed based on the SAR data from a series of active compounds and can be used to virtually screen large compound libraries to identify new potential inhibitors. nih.govacs.org The development of a robust pharmacophore model is an iterative process, refined as more SAR data becomes available, and serves as a valuable guide for the rational design of new and improved analogues. mdpi.com

Enzymatic and Molecular Target Engagement Studies of 4 Ethoxy N Propan 2 Ylbenzenesulfonamide in Vitro Focus

Evaluation of Enzyme Inhibition Potency and Mechanism

Carbonic Anhydrase (CA) Isozyme Inhibition Profiles

Tyrosinase and Urease Inhibition Kinetics

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and fruit browning, making its inhibitors valuable in cosmetics and food preservation. nih.govmdpi.com Similarly, urease is a target for inhibitors to combat infections by ureolytic bacteria. nih.govnih.gov While various classes of compounds, including some sulfonamide derivatives, have been investigated as inhibitors of these enzymes nih.govresearchgate.net, no specific kinetic data or inhibition constants for 4-ethoxy-N-propan-2-ylbenzenesulfonamide against tyrosinase or urease could be located. Research into tyrosinase inhibitors often focuses on compounds that can chelate the copper ions in the active site, a mechanism that can be employed by various molecular scaffolds. nih.gov For urease, the focus is often on compounds that can interact with the nickel ions essential for its catalytic activity. nih.gov

Phosphodiesterase (PDE) Family Inhibition

The phosphodiesterase (PDE) superfamily of enzymes regulates intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Inhibitors of PDE, particularly the PDE4 family, have anti-inflammatory effects and are used in treating conditions like chronic obstructive pulmonary disease (COPD). nih.govresearchgate.net The PDE4 family is further divided into subtypes (A, B, C, and D), with selective inhibitors being a key area of research to minimize side effects. mdpi.com Despite the broad interest in PDE inhibitors, specific studies detailing the inhibitory activity of this compound against any PDE family members were not found.

Cyclin-Dependent Kinases (CDK) Modulatory Effects

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The development of CDK inhibitors is a major focus in oncology research. While a vast number of synthetic and natural compounds have been screened for CDK modulatory effects, there is no publicly available information to suggest that this compound has been evaluated for its ability to modulate CDK activity.

Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition Studies

Protein tyrosine phosphatase-1B (PTP-1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. nih.govnih.gov The search for PTP-1B inhibitors has explored a wide range of chemical structures. nih.gov However, specific studies on the inhibitory potential of this compound against PTP-1B have not been identified in the available literature.

Calcium/Calmodulin-Dependent Protein Kinase (CaMK) Inhibition

Calcium/calmodulin-dependent protein kinases (CaMKs) are a family of serine/threonine kinases that play critical roles in various cellular processes, including neurotransmission and gene regulation. Their importance in cellular signaling makes them attractive drug targets. Despite this, there is no available research data concerning the effects of this compound on the activity of any CaMK isoforms.

Insulysin Inhibition Assessments

Insulysin, also known as Insulin-Degrading Enzyme (IDE), is a highly conserved zinc metalloprotease responsible for the degradation of several bioactive peptides, including insulin. japsonline.com As such, the inhibition of IDE has been proposed as a potential therapeutic strategy for managing type 2 diabetes by modulating insulin levels. japsonline.comnih.gov

While direct studies on the inhibitory activity of this compound against insulysin have not been reported, the general class of sulfonamides has been investigated for its interaction with various enzymes. For instance, some sulfonamide derivatives are well-known inhibitors of carbonic anhydrases. nih.govmdpi.com Furthermore, other complex molecules have been shown to target IDE. The proteasome inhibitor carfilzomib, for example, has been identified as a modulator of IDE activity in vitro. nih.gov Studies involving other chemical scaffolds, such as Schiff bases, have also shown potential for insulysin inhibition. japsonline.com Given the enzymatic inhibitory potential of the sulfonamide functional group, assessing the interaction of this compound with insulysin would be a logical step in characterizing its biological activity, though no such data currently exists.

Antimicrobial Spectrum Analysis

The sulfonamide moiety is a cornerstone of many antimicrobial agents, and its derivatives have been extensively studied for a wide range of antimicrobial activities. nih.govopenaccesspub.org

Antibacterial Activity Against Specific Pathogens

Benzenesulfonamide (B165840) derivatives have demonstrated notable antibacterial properties. The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govyoutube.com This disruption of folate synthesis inhibits the production of nucleic acids, thereby halting bacterial growth. youtube.com

Research on various benzenesulfonamide derivatives has revealed activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, certain benzenesulphonamide carboxamide derivatives have shown inhibitory effects against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Bacillus subtilis. nih.gov Other studies on different sulfonamide-containing structures have confirmed activity against these and other bacteria. nih.govmdpi.com However, some bacteria, like Pseudomonas aeruginosa, can exhibit resistance to certain sulfonamides. nih.gov

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Derivatives Against Various Pathogens

This table presents findings for various benzenesulfonamide derivatives, not this compound specifically.

| Derivative Class | Bacterial Strain | Activity / MIC (μg/mL) | Reference |

| Benzenesulphonamide Carboxamides | Escherichia coli | MIC: 6.72 | nih.gov |

| Benzenesulphonamide Carboxamides | Staphylococcus aureus | MIC: 6.63 | nih.gov |

| Benzenesulphonamide Carboxamides | Pseudomonas aeruginosa | MIC: 6.67 | nih.gov |

| Benzenesulphonamide Carboxamides | Salmonella typhi | MIC: 6.45 | nih.gov |

| Benzenesulphonamide Carboxamides | Bacillus subtilis | MIC: 6.63 | nih.gov |

| Indolin-2-one Derivatives | Staphylococcus aureus (MRSA) | MIC: 0.5 - 16 | mdpi.com |

Antifungal Efficacy

The antifungal properties of sulfonamide derivatives have also been documented. These compounds can target essential fungal processes, leading to the inhibition of growth or cell death. nih.gov For example, some benzenesulphonamide derivatives have demonstrated efficacy against the fungal pathogens Candida albicans and Aspergillus niger. nih.gov The mechanism can involve the inhibition of crucial enzymes like glucosamine-6-phosphate synthase, which is vital for the biosynthesis of the fungal cell wall. frontiersin.org

Table 2: Antifungal Efficacy of Selected Benzenesulfonamide Derivatives

This table presents findings for various benzenesulfonamide derivatives, not this compound specifically.

| Derivative Class | Fungal Strain | Activity / MIC (μg/mL) | Reference |

| Benzenesulphonamide Carboxamides | Candida albicans | MIC: 6.63 | nih.gov |

| Benzenesulphonamide Carboxamides | Aspergillus niger | MIC: 6.28 | nih.gov |

Antiviral Properties Against Viral Targets

The sulfonamide scaffold is present in a number of clinically significant antiviral agents. nih.gov A wide range of sulfonamide derivatives have been reported to possess antiviral activity against numerous viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). mdpi.comraco.catacs.org

The mechanisms of antiviral action are diverse. In HIV, sulfonamide-containing drugs can act as protease inhibitors (e.g., amprenavir) or non-nucleoside reverse transcriptase inhibitors. nih.gov Another mechanism involves targeting viral zinc fingers, which are critical for viral replication. nih.gov In plant viruses, some purine (B94841) nucleoside derivatives with a sulfonamide moiety have shown the ability to induce a defense response in the host plant. acs.org

Table 3: Viral Targets of Various Sulfonamide Derivatives

This table presents findings for various sulfonamide derivatives, not this compound specifically.

| Derivative Class | Viral Target | Reference |

| General Sulfonamides | Human Immunodeficiency Virus (HIV) | nih.govmdpi.comnih.gov |

| General Sulfonamides | Hepatitis C Virus (HCV) | raco.cat |

| General Sulfonamides | Coxsackievirus B | mdpi.comnih.gov |

| General Sulfonamides | Enteroviruses | mdpi.comnih.gov |

| General Sulfonamides | Ebola Virus | mdpi.comnih.gov |

| Purine Nucleoside Sulfonamides | Potato Virus Y (PVY) | acs.org |

| Purine Nucleoside Sulfonamides | Cucumber Mosaic Virus (CMV) | acs.org |

| Purine Nucleoside Sulfonamides | Tobacco Mosaic Virus (TMV) | acs.org |

Antioxidant and Anti-inflammatory Cellular Mechanisms

Many sulfonamide derivatives have been recognized for their potential as antioxidant and anti-inflammatory agents. openaccesspub.orgresearchgate.netnih.govbohrium.com

The antioxidant activity of sulfonamides is an area of growing interest. researchgate.netbohrium.com The mechanisms are not fully elucidated but are thought to involve the ability to scavenge free radicals and reduce oxidative stress. researchgate.net Some sulfonamide derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the endogenous antioxidant response in cells. researchgate.netbohrium.com In vitro studies on certain 2-thiouracil-5-sulfonamide derivatives have demonstrated significant free radical scavenging efficacy in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. nih.gov One study on benzenesulphonamide derivatives reported an IC50 value of 0.3287 mg/mL in an antioxidant assay, which was comparable to the standard, Vitamin C. nih.gov

The anti-inflammatory properties of sulfonamides are well-established, with some derivatives acting as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. openaccesspub.orgnih.gov COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov By inhibiting this enzyme, these sulfonamides can reduce inflammation. openaccesspub.orgnih.gov For example, a naproxen-sulfamethoxazole conjugate exhibited 75.4% inhibition of COX-2 at a 10 µM concentration. nih.gov

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

The benzenesulfonamide scaffold is a common feature in many compounds investigated for anticancer activity. nih.govnih.govnih.gov Derivatives have been evaluated for their cytotoxic effects against a wide array of human cancer cell lines. The mechanisms often involve the inhibition of key enzymes, such as carbonic anhydrases (CAs), which are overexpressed in many tumors and play a role in tumor growth and pH regulation. mdpi.comnih.gov

Studies have reported the cytotoxicity of various benzenesulfonamide derivatives against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), colon cancer (HCT-116), cervical cancer (HeLa), and glioblastoma (U87MG) cell lines, among others. nih.govnih.govimmunopathol.commdpi.comnih.govresearchgate.net The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies significantly depending on the specific substitutions on the benzenesulfonamide core.

Table 4: In Vitro Cytotoxicity of Selected Benzenesulfonamide Derivatives Against Various Cancer Cell Lines

This table presents findings for various benzenesulfonamide derivatives, not this compound specifically.

| Derivative Class | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Indole-based benzenesulfonamides | MCF-7 | Breast Cancer | Potent cytotoxicity observed | nih.gov |

| Indole-based benzenesulfonamides | SK-BR-3 | Breast Cancer | Potent cytotoxicity observed | nih.gov |

| Anthraquinone-based benzenesulfonamides | MDA-MB-231 | Breast Cancer | 48.10 | mdpi.com |

| Anthraquinone-based benzenesulfonamides | MCF-7 | Breast Cancer | 34.33 | mdpi.com |

| Anthraquinone-based benzenesulfonamides | HepG2 | Liver Cancer | 61.36 | mdpi.com |

| Imidazole-bearing benzenesulfonamides | MDA-MB-231 | Breast Cancer | 20.5 | nih.gov |

| Imidazole-bearing benzenesulfonamides | IGR39 | Malignant Melanoma | 27.8 | nih.gov |

| Dihydropyrimidinone-bearing benzenesulfonamides | MDA-MB-231 | Breast Cancer | 44.4 | nih.gov |

| Dihydropyrimidinone-bearing benzenesulfonamides | U87MG | Glioblastoma | IC50 of 38.8 for a related diphenylpyrimidine | nih.gov |

| Thio-benzenesulfonamides | HCT-116 | Colon Cancer | 36 - 75 | researchgate.net |

| Thio-benzenesulfonamides | HeLa | Cervical Cancer | 34 - 74 | researchgate.net |

| General benzenesulfonamides | A549 | Lung Cancer | Dose-dependent cytotoxicity observed | immunopathol.com |

Identification and Validation of Molecular Targets through Biochemical Assays

In the absence of specific research on this compound, this section outlines the general methodologies that would be employed to identify and validate its potential molecular targets, based on studies of structurally related benzenesulfonamide compounds.

Hypothetical Approach to Target Identification:

Were this compound to be screened for biological activity, a primary hypothesis, based on its chemical structure, would be its potential interaction with carbonic anhydrases (CAs). The benzenesulfonamide moiety is a well-established zinc-binding group that is characteristic of a large class of CA inhibitors.

Biochemical assays would be the foundational step in identifying and validating such interactions. These in vitro tests measure the direct effect of a compound on the activity of a purified enzyme.

Typical Biochemical Assays for Sulfonamide Derivatives:

A standard approach to assess the interaction of a sulfonamide with a suspected enzyme target, such as a carbonic anhydrase isoform, involves a stopped-flow CO₂ hydration assay. This technique measures the enzyme's catalytic activity in real-time. The assay would be performed in the presence of varying concentrations of this compound to determine its inhibitory potential.

Data to be Generated:

Should such studies be conducted, the primary data generated would include:

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound required to reduce the enzyme's activity by 50%. This is a measure of the compound's potency.

Kᵢ (Inhibition Constant): A more specific measure of the binding affinity between the inhibitor and the enzyme. A lower Kᵢ value indicates a stronger interaction.

The following table illustrates the type of data that would be generated from such biochemical assays against a panel of human (h) carbonic anhydrase isoforms. It is crucial to note that the data presented in this table is purely illustrative and not based on actual experimental results for this compound.

| Molecular Target | Assay Type | Hypothetical Kᵢ (nM) |

| hCA I | Stopped-flow CO₂ hydration | Value not available |

| hCA II | Stopped-flow CO₂ hydration | Value not available |

| hCA IX | Stopped-flow CO₂ hydration | Value not available |

| hCA XII | Stopped-flow CO₂ hydration | Value not available |

Further validation of a direct binding interaction could be achieved through biophysical techniques such as:

Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during the binding of the compound to the target enzyme, providing thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR): This technique monitors the binding of the compound to an immobilized enzyme target in real-time, allowing for the determination of association and dissociation rate constants.

X-ray Crystallography: If a stable complex between the compound and the target enzyme can be crystallized, this technique can provide a high-resolution, three-dimensional structure of the binding site, revealing the precise molecular interactions.

Without published research, any discussion of the specific molecular targets of this compound remains speculative. The methodologies described represent the standard scientific process through which such information would be obtained.

Derivatives and Advanced Medicinal Chemistry Concepts for 4 Ethoxy N Propan 2 Ylbenzenesulfonamide

Design and Synthesis of Prodrugs and Bioprecursors

A common strategy to enhance the therapeutic properties of a drug is through the design of prodrugs. acs.org Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical transformation in the body to release the active compound. acs.org This approach can be used to improve solubility, increase metabolic stability, enhance permeability, or achieve targeted drug delivery.

For 4-ethoxy-N-propan-2-ylbenzenesulfonamide, several prodrug strategies can be envisioned, primarily targeting the sulfonamide functional group. The sulfonamide moiety (-SO₂NH-) is a key pharmacophore in many drugs, and its modification can lead to significant changes in physicochemical properties. nih.gov

One well-established method for creating sulfonamide prodrugs is through N-acylation . nih.gov The synthesis of N-acylsulfonamides can improve the aqueous solubility of the parent compound and can be designed to be cleaved by metabolic enzymes. nih.gov For instance, attaching different solubilizing groups like amino, carboxyl, or hydroxyl functions via an acyl tail to the sulfonamide nitrogen of this compound could enhance its pharmacokinetic profile. nih.gov

Another sophisticated approach involves a two-stage release mechanism . nih.govacs.org This can be achieved by incorporating a self-immolative spacer, such as a p-aminobenzyl group, bonded to the sulfonamide nitrogen. nih.govacs.org This design can create a more stable prodrug that releases the active sulfonamide through a sequence of reactions, potentially offering more controlled and sustained drug delivery. nih.govacs.org

The synthesis of such prodrugs typically involves the reaction of the parent sulfonamide with an appropriate acyl chloride or a related activated carboxylic acid derivative under basic conditions. The choice of the acylating agent determines the nature of the promoiety and thus the release characteristics of the prodrug.

| Prodrug Strategy | Rationale | Potential Advantage for this compound |

| N-Acylation | Introduction of a cleavable acyl group to the sulfonamide nitrogen. nih.gov | Improved aqueous solubility and potential for sustained release. nih.gov |

| Two-Stage Release | Use of a self-immolative linker for controlled drug release. nih.govacs.org | Enhanced stability and targeted delivery. nih.govacs.org |

Bioprecursors are a type of prodrug that is converted to the active drug through a series of metabolic steps. While the direct design of bioprecursors for this compound would depend on its specific metabolic pathways, one could hypothesize modifications to the ethoxy or isopropyl groups that would be metabolically converted to the parent compound. For example, an O-alkyl group could be designed to be cleaved by cytochrome P450 enzymes to yield the ethoxy functionality.

Exploration of Hybrid Molecules and Conjugates Incorporating the Core Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. researchgate.netmdpi.com The resulting hybrid molecule may exhibit a broader spectrum of activity, improved potency, or a better safety profile compared to the individual components. mdpi.com The sulfonamide scaffold is a popular choice for creating hybrid molecules due to its established biological activities. researchgate.net

The this compound core could be conjugated with other pharmacologically active moieties to create novel hybrid molecules. For instance, it could be linked to:

An anti-inflammatory agent: Non-steroidal anti-inflammatory drugs (NSAIDs) could be conjugated to the sulfonamide scaffold, potentially leading to a dual-action anti-inflammatory agent. rdd.edu.iq

An anticancer agent: The sulfonamide could be linked to a known cytotoxic group or a molecule that targets specific pathways in cancer cells. acs.org

A targeting moiety: A group that recognizes a specific receptor or transporter on a target cell could be attached to direct the drug to a particular tissue or organ.

The synthesis of these hybrids often involves a linker to connect the two pharmacophores. The choice of linker is crucial as it can affect the stability, solubility, and biological activity of the hybrid molecule.

| Hybrid Moiety | Therapeutic Area | Rationale |

| NSAID | Anti-inflammatory | Potential for synergistic or additive anti-inflammatory effects. rdd.edu.iq |

| Cytotoxic Agent | Oncology | Targeted delivery of a cytotoxic payload to cancer cells. acs.org |

| Targeting Ligand | Various | Improved tissue or cell-specific drug delivery. |

Development of Chemical Probes for Receptor Mapping and Mechanistic Elucidation

Chemical probes are small molecules used as tools to study biological systems. researchgate.net They are designed to interact with a specific protein or pathway, allowing researchers to investigate its function. Fluorescent probes are a type of chemical probe that contains a fluorophore, enabling the visualization of the probe's interaction with its target.

A fluorescent chemical probe based on the this compound scaffold could be developed to identify its biological target and elucidate its mechanism of action. This would involve attaching a fluorescent dye, such as a naphthalimide, to the benzenesulfonamide (B165840) structure. nih.gov The synthesis of such a probe would require careful selection of the attachment point and the linker to ensure that the fluorescent tag does not interfere with the binding of the sulfonamide to its target.

Once synthesized, the fluorescent probe could be used in various in vitro and in cellulo assays to:

Visualize the subcellular localization of the compound.

Identify the protein target(s) through techniques like affinity chromatography or photo-affinity labeling.

Quantify the binding affinity to the target protein.

| Probe Type | Application | Desired Property |

| Fluorescent Probe | Cellular imaging, target identification | High quantum yield, photostability, minimal perturbation of binding |

| Affinity-Based Probe | Target pull-down and identification | High affinity and selectivity for the target |

| Photo-Affinity Probe | Covalent labeling of the target | Photoreactive group for covalent bond formation upon UV irradiation |

Intellectual Property Landscape Analysis Related to Benzenesulfonamide Derivatives

The intellectual property landscape for benzenesulfonamide derivatives is extensive, reflecting their importance in drug discovery. google.com Patents in this area typically claim novel compounds, pharmaceutical compositions containing these compounds, and their methods of use for treating various diseases. google.com

A patent for a compound like this compound would likely include:

Composition of matter claims: These claims protect the chemical structure of the compound itself, as well as its salts, solvates, and polymorphs.

Pharmaceutical composition claims: These claims cover formulations of the compound with pharmaceutically acceptable carriers and excipients.

Method of use claims: These claims protect the use of the compound for treating a specific medical condition.

The patentability of a new benzenesulfonamide derivative depends on its novelty, non-obviousness, and utility. Given the vast number of known sulfonamides, demonstrating non-obviousness can be a significant hurdle. This often requires showing unexpected or superior properties compared to existing compounds.

An analysis of the patent literature reveals numerous patents covering aryl sulfonamide derivatives for a wide range of applications, including as inhibitors of enzymes and as modulators of receptors. google.comnih.gov For example, patents describe aryl sulfonamides as inhibitors of sodium channels for the treatment of pain and as modulators of chemokine receptors for inflammatory diseases. google.comnih.gov The specific substitution pattern of this compound, with its ethoxy and N-isopropyl groups, would be a key factor in determining its novelty and potential for patent protection.

Future Research Directions for this compound: Paving the Way for Novel Therapeutic Applications

The landscape of pharmaceutical research is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological processes. For the chemical compound this compound, a member of the well-established sulfonamide class of molecules, the future holds significant promise for new therapeutic applications beyond their traditional roles. This article explores the emerging paradigms and future research directions that are poised to unlock the full potential of this compound and its derivatives. By integrating cutting-edge computational tools, expanding the scope of biological investigations, leveraging advanced analytical techniques, and fostering collaborative research, the scientific community can pave the way for translational discoveries that could address unmet medical needs.

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-N-propan-2-ylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of 4-ethoxybenzenesulfonyl chloride with isopropylamine. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal solubility and reactivity .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

- Catalysts : Use 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Synthesis: Addressing Low Yields

Q. How can researchers resolve low yields in the final sulfonamide coupling step?

Advanced optimization strategies include:

- Real-time monitoring : Thin-layer chromatography (TLC) to track intermediate formation .

- Solvent screening : Compare DMF (polar aprotic) vs. dichloromethane (non-polar) for solubility and reactivity .

- Catalyst tuning : Evaluate triethylamine vs. DMAP for base-sensitive intermediates .

- Scale-up adjustments : Gradual reagent addition to control exothermic reactions .

Basic Structural Characterization

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and ethoxy C–O bonds (~1250 cm⁻¹) .

Advanced Characterization: Resolving Spectral Contradictions

Q. How should researchers address conflicting NMR or IR data during structural validation?

- 2D NMR techniques : Utilize COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to resolve overlapping signals .

- Isotopic labeling : Synthesize deuterated analogs to simplify proton assignments in crowded spectral regions .

- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Basic Biological Activity Screening

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or cyclooxygenase isoforms .

- Solubility testing : Quantify aqueous solubility via HPLC-UV at physiological pH (7.4) .

Advanced Mechanistic Studies

Q. How can researchers elucidate the molecular mechanism of action for this sulfonamide?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases) .

- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites .

- Transcriptomics : RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .

Stability and Formulation Challenges

Q. What strategies ensure compound stability during long-term storage?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .

- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) .

- Light sensitivity testing : Monitor degradation via UV-Vis spectroscopy under accelerated light exposure .

Advanced Applications in Material Science

Q. How can this sulfonamide be applied in non-pharmaceutical research?

- Polymer additives : Evaluate thermal stability (via DSC) and plasticizing effects in polyvinyl chloride (PVC) .

- Electrochemical studies : Cyclic voltammetry to assess redox behavior for battery or sensor applications .

- Crystal engineering : Co-crystallization with carboxylic acids to modify supramolecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.